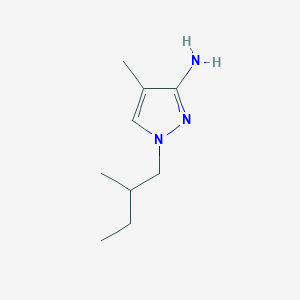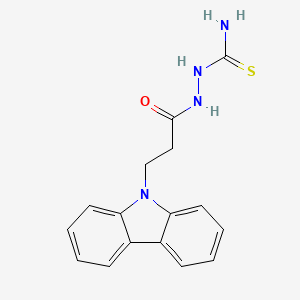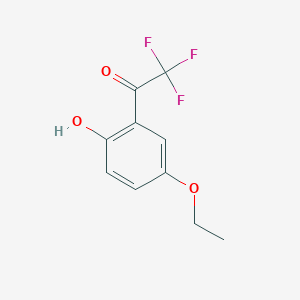
1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a hydroxy group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethoxy-2-hydroxybenzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or acetonitrile.
Reaction Steps: The key steps in the synthesis include the formation of an intermediate compound through the reaction of 5-ethoxy-2-hydroxybenzaldehyde with trifluoroacetic anhydride, followed by further reactions to yield the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-ethoxy-2-hydroxyacetophenone and 5-ethoxy-2-hydroxybenzaldehyde share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of the trifluoromethyl group in 1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one imparts unique chemical and physical properties, making it distinct from other related compounds.
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
1-(5-ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-6-3-4-8(14)7(5-6)9(15)10(11,12)13/h3-5,14H,2H2,1H3 |
InChI Key |
CMRFWWLTDQBDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



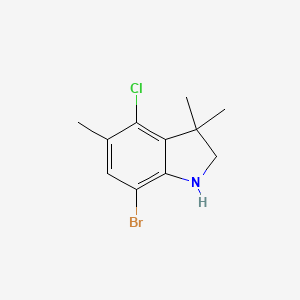
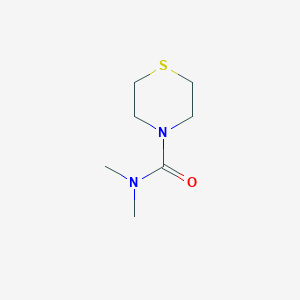
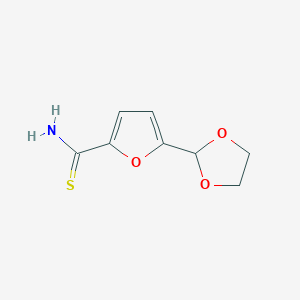
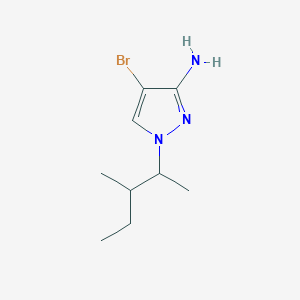
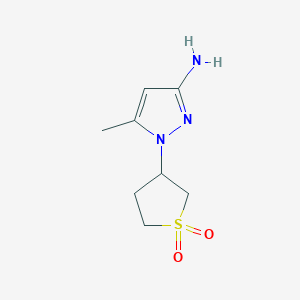
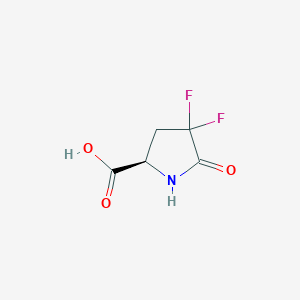
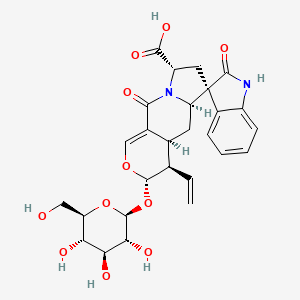
![1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13066729.png)

![(5R,6R,7R)-1,2,10,11,12-Pentamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,5-diol](/img/structure/B13066747.png)

